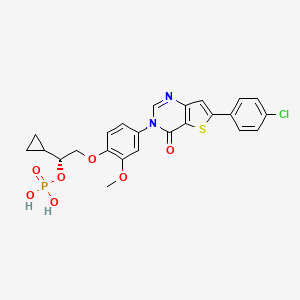

Unii-isl723gvq8

Cat. No. B606261

Key on ui cas rn:

1197420-06-6

M. Wt: 548.9 g/mol

InChI Key: YDTUJCNTIMWHPJ-NRFANRHFSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07989433B2

Procedure details

A mixture of (R)-2-(4-(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-2-methoxyphenoxy)-1-cyclopropyl-ethyl bis(2-(trimethylsilyl)ethyl) phosphate (35.27 g, 47.06 mmoles), prepared in Part B, and anhydrous CH2Cl2 (315 mL) in a 500 mL CHEMGLASS® jacketed reactor (glycol) equipped with mechanical stirrer, temperature inlet, nitrogen/vacuum switch inlet, addition funnel and reflux condenser was stirred at 20° C. until dissolution was complete; whereupon, the internal temperature was reduced to −2° C. Once the temperature had stabilized, TFA (30.2 mL; 399.40 mmoles) was added dropwise to the stirred solution resulting in a 1.6° C. temperature rise. The reaction temperature was maintained between −0.5° C. and 1° C. (internal) as aliquots were periodically withdrawn to monitor the reaction progress by HPLC analysis. Immediately following completion of the TFA addition, HPLC analysis revealed the composition to be 9.29% starting bis ester, 44.78% monodeprotection, 42.2% desired product, 1.21% (R)-6-(4-chlorophenyl)-3-(4-(2-cyclopropyl-2-hydroxyethoxy)-3-methoxyphenyl)-thieno[3,2-d]pyrimidin-4(3H)-one and 1.25% of the main side-product. After 64 min, the composition was 0.0% starting ester, 0.62% monodeprotection, 94.36% desired product, 1.52% (R)-6-(4-chlorophenyl)-3-(4-(2-cyclopropyl-2-hydroxyethoxy)-3-methoxyphenyl)-thieno[3,2-d]pyrimidin-4(3H)-one and 2.69% of main side-product. After 95 minutes, the reaction was cooled to ˜3° C. prior to the addition of MeOH (28.5 mL) over 5 min. After stirring for 30 min, the reaction was concentrated at 50 mm Hg and 15° C. to a residual volume of ˜134 mL. The solution temperature was increased to 19° C. prior to slow addition of 120 mL of MTBE (ca 12 min). Although seeding was begun after addition of ˜30 mL, about 42-45 mL of MTBE was added before a white precipitate started to form. After stirring for 2 hours at 19-20° C., the solid was collected by filtration. Both the reactor and the filter cake were washed twice with 120 mL of MTBE/CH2Cl2 2.5:1 v/v. The very sandy white/off-white material was air-dried for 15 min with vacuum suction before drying overnight in a vacuum oven at 45° C. to obtain 25.58 g of crude product. This material, which contained some TFA by F NMR, was recrystallized by heating 24.3 g of the crude product in 200 mL of THF and 16 mL of water in a CHEMGLASS® jacketed reactor with stirring to 55-57° C. to achieve complete dissolution. The solution was heated at 60° C. for an additional 15 min, cooled to 45° C. over 10 min; whereupon 50 mL of acetone was added over Ca 5 min while maintaining the temperature above 44° C. throughout the addition. Upon completion of addition the faintly cloudy solution was seeded with previously crystallized product. Once rapid crystallization began, an additional 245 mL of acetone over 30 minutes was added maintaining the temperature above 42.5° C. throughout the addition, The resultant thick slurry was cooled to 22° C. (jacket) over ca 60 minutes and stirred for 90 min at 20-21° C. before collecting the solid by filtration. Both the reactor and the filter cake were washed first with 120 mL of acetone/THF 3:1 v/v and then with acetone (110 mL). After air drying for 40 min with vacuum suction, the solid was dried in a vacuum oven at 50° C. for 18 hr to yield 18.96 g of (R)-2-(4-(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-2-methoxyphenyloxy)-1-cyclopropylethyl dihydrogen phosphate (99.2% ee, 99.4% purity in 73% yield). M.P. 166° C. 1H NMR (500 MHz, DMSO-d6) δ ppm 0.41 (m, 2H), 0.52 (m, 2H)3, 1.26 (m, 1H), 3.82 (m, 1H), 4.20 (d, 2H, J=4.29 Hz), 3.80 (s, 3H), 7.06 (dd, 1H, J=8.57, J=2.34 Hz), 7.15 (d, 1H, J=8.57 Hz), 7.22 (d, 1H, J=2.34 Hz), 7.58 (d, 2H, J=8.57 Hz), 7.93 (2H, J=8.57 Hz), 7.98 (s, 1H), 8.40 (s, 1H). 1H NMR (126 MHz, DMSO-d) δ ppm 2.4, 3.1, 13.1, 56.0, 71.0, 77.9, 112.2, 113.1, 119.8, 121.9, 122.1, 128.0, 129.4, 130.1, 131.3, 134.4, 148.4, 149.1, 149.6, 149.9, 156.2, 157.5. 31P NMR δ (162 MHz, DMSO-d6): −0.75. HPLC: 95.4% API; 0.69%. LC/MS: m/e 549.1 (M+H); 4 min gradient. High Res. Mass: C24H23O7N2CIPS calc. 549.06522; exp. 549.06531.

Name

(R)-2-(4-(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-2-methoxyphenoxy)-1-cyclopropyl-ethyl bis(2-(trimethylsilyl)ethyl) phosphate

Quantity

35.27 g

Type

reactant

Reaction Step One

[Compound]

Name

glycol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[P:1]([O:42]CC[Si](C)(C)C)([O:35]CC[Si](C)(C)C)([O:3][C@H:4]([CH:32]1[CH2:34][CH2:33]1)[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([N:13]2[C:18](=[O:19])[C:17]3[S:20][C:21]([C:23]4[CH:28]=[CH:27][C:26]([Cl:29])=[CH:25][CH:24]=4)=[CH:22][C:16]=3[N:15]=[CH:14]2)=[CH:9][C:8]=1[O:30][CH3:31])=[O:2].C(O)(C(F)(F)F)=O>C(Cl)Cl>[P:1]([OH:42])([OH:35])([O:3][C@H:4]([CH:32]1[CH2:33][CH2:34]1)[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([N:13]2[C:18](=[O:19])[C:17]3[S:20][C:21]([C:23]4[CH:28]=[CH:27][C:26]([Cl:29])=[CH:25][CH:24]=4)=[CH:22][C:16]=3[N:15]=[CH:14]2)=[CH:9][C:8]=1[O:30][CH3:31])=[O:2]

|

Inputs

Step One

|

Name

|

(R)-2-(4-(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-2-methoxyphenoxy)-1-cyclopropyl-ethyl bis(2-(trimethylsilyl)ethyl) phosphate

|

|

Quantity

|

35.27 g

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(O[C@@H](COC1=C(C=C(C=C1)N1C=NC2=C(C1=O)SC(=C2)C2=CC=C(C=C2)Cl)OC)C2CC2)(OCC[Si](C)(C)C)OCC[Si](C)(C)C

|

Step Two

[Compound]

|

Name

|

glycol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

30.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(C(F)(F)F)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(C(F)(F)F)O

|

Step Five

|

Name

|

|

|

Quantity

|

315 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

20 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred at 20° C. until dissolution

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with mechanical stirrer, temperature inlet

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

nitrogen/vacuum switch inlet, addition funnel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was reduced to −2° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in a 1.6° C. temperature rise

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction temperature was maintained between −0.5° C. and 1° C. (internal) as aliquots

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were periodically withdrawn

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

completion of the TFA addition, HPLC analysis

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 95 minutes

|

|

Duration

|

95 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction was cooled to ˜3° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to the addition of MeOH (28.5 mL) over 5 min

|

|

Duration

|

5 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for 30 min

|

|

Duration

|

30 min

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the reaction was concentrated at 50 mm Hg and 15° C. to a residual volume of ˜134 mL

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution temperature was increased to 19° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

addition of 120 mL of MTBE (ca 12 min)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after addition of ˜30 mL, about 42-45 mL of MTBE

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added before a white precipitate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for 2 hours at 19-20° C.

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solid was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

Both the reactor and the filter cake were washed twice with 120 mL of MTBE/CH2Cl2 2.5:1 v/v

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The very sandy white/off-white material was air-dried for 15 min with vacuum suction

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

before drying overnight in a vacuum oven at 45° C.

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain 25.58 g of crude product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was recrystallized

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by heating 24.3 g of the crude product in 200 mL of THF and 16 mL of water in a CHEMGLASS®

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring to 55-57° C.

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was heated at 60° C. for an additional 15 min

|

|

Duration

|

15 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 45° C. over 10 min

|

|

Duration

|

10 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

whereupon 50 mL of acetone was added over Ca 5 min

|

|

Duration

|

5 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature above 44° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

throughout the addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon completion of addition the faintly cloudy solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Once rapid crystallization

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

an additional 245 mL of acetone over 30 minutes was added

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the temperature above 42.5° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

throughout the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resultant thick slurry was cooled to 22° C. (jacket) over ca 60 minutes

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 90 min at 20-21° C.

|

|

Duration

|

90 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

before collecting the solid

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

Both the reactor and the filter cake were washed first with 120 mL of acetone/THF 3:1 v/v

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After air drying for 40 min with vacuum suction

|

|

Duration

|

40 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solid was dried in a vacuum oven at 50° C. for 18 hr

|

|

Duration

|

18 h

|

Outcomes

Product

Details

Reaction Time |

64 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(=O)(O[C@@H](COC1=C(C=C(C=C1)N1C=NC2=C(C1=O)SC(=C2)C2=CC=C(C=C2)Cl)OC)C2CC2)(O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 18.96 g | |

| YIELD: PERCENTYIELD | 73% | |

| YIELD: CALCULATEDPERCENTYIELD | 73.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |